molecular formula C29H35INO2P B1319387 ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide CAS No. 146293-11-0

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide

Cat. No. B1319387
M. Wt: 587.5 g/mol
InChI Key: SXFMQELZEAFAKI-UHFFFAOYSA-M
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Description

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide is a chemical compound with the CAS Number: 146293-11-0 . It has a molecular weight of 587.48 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • A Neutral, Isolable Covalent Adduct Formation : A study by M. Cavazza et al. (1982) revealed the formation of an acylphosphorane through a reaction involving the phosphonium salt and piperidine, demonstrating the compound's reactivity and potential in synthesis (M. Cavazza, G. Morganti, C. Veracini, & F. Pietra, 1982).

Applications in Photovoltaic Devices

Asymmetric Synthesis and Medicinal Chemistry

  • Enantioselective Synthesis of Alkaloids : The enantioselective synthesis of the macrocyclic spermidine alkaloid (-)-oncinotine, which utilized a chiral piperidine moiety derived from ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide, was described by H. Ina et al. (1996). This approach exemplifies the compound's role in complex organic syntheses (H. Ina, Masayuki Ito, & C. Kibayashi, 1996).

Other Notable Applications

  • Chemical Amplified Resists in Photolithography : M. Frenette et al. (2005) explored the acid-catalyzed deprotection of tert-butoxycarbonyl groups in polymer films, a common reaction in photolithography. The study demonstrates the utility of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide in this field (M. Frenette, M. Ivan, & J. Scaiano, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-triphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFMQELZEAFAKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35INO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592695
Record name {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide

CAS RN

146293-11-0
Record name {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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